5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzamide
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Overview
Description
5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzamide is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to yield the benzamide.
Introduction of the Hydroxycyclohexenylmethyl Group: The hydroxycyclohexenylmethyl group can be introduced via a Grignard reaction or a similar organometallic reaction, where the appropriate cyclohexenylmethyl halide is reacted with the benzamide intermediate.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom, or the benzamide can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or dechlorinated products.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzamide involves its interaction with specific molecular targets. The chloro and methoxy groups may facilitate binding to enzymes or receptors, while the hydroxycyclohexenylmethyl group can enhance solubility and bioavailability. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxybenzamide: Lacks the hydroxycyclohexenylmethyl group, resulting in different chemical properties and applications.
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzamide: Lacks the chloro group, which may affect its reactivity and biological activity.
5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide:
Uniqueness
The unique combination of the chloro, hydroxycyclohexenylmethyl, and methoxy groups in 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzamide imparts distinct chemical properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.
Properties
IUPAC Name |
5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c1-20-13-6-5-11(16)9-12(13)14(18)17-10-15(19)7-3-2-4-8-15/h3,5-7,9,19H,2,4,8,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCBCEDCLSKPQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2(CCCC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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